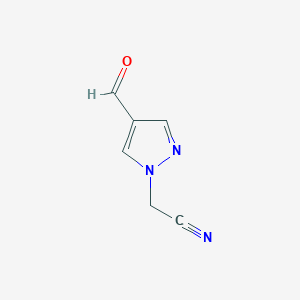

2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile

Description

2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a formyl group and an acetonitrile group. Pyrazole derivatives are known for their diverse biological activities and synthetic versatility, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .

Properties

IUPAC Name |

2-(4-formylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c7-1-2-9-4-6(5-10)3-8-9/h3-5H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLUIMGZDYGNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by formylation and nitrile introduction . The reaction conditions often involve the use of catalysts such as FeCl₃ and polyvinyl pyrrolidine to accelerate the process and achieve high yields .

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs scalable synthetic routes that ensure high purity and yield. These methods may involve continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical and material science industries .

Chemical Reactions Analysis

Types of Reactions

2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: 2-(4-Carboxy-1H-pyrazol-1-yl)acetonitrile.

Reduction: 2-(4-Formyl-1H-pyrazol-1-yl)ethylamine.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Recent studies have indicated that pyrazole derivatives, including 2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile, exhibit significant antitumor properties. Research has shown that compounds with a pyrazole scaffold can inhibit the proliferation of cancer cells. For instance, derivatives have been evaluated for their activity against prostate cancer cell lines, demonstrating potential as selective androgen receptor modulators (SARMs) .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. A series of studies have highlighted the synthesis of this compound analogs that exhibit notable anti-inflammatory activity in vivo. For example, compounds were tested using the carrageenan-induced paw edema model in rats, showing significant reductions in inflammation compared to standard drugs .

Antimicrobial Properties

The compound has been tested for antimicrobial efficacy against various bacterial strains. The results indicated that certain derivatives possess substantial antibacterial activity, outperforming conventional antibiotics in some cases. This suggests a promising avenue for developing new antimicrobial agents based on the pyrazole framework .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through multicomponent reactions involving hydrazines and aldehydes, which have been optimized to enhance yield and reduce reaction time. Recent advancements in green chemistry have facilitated the development of more sustainable synthetic routes .

| Synthesis Method | Yield (%) | Reaction Time (hrs) | Conditions |

|---|---|---|---|

| Multicomponent Reaction | 85–92 | 2 | Water at 80 °C |

| Ultrasound-assisted Synthesis | 90 | 1 | Solvent-free conditions |

Material Science Applications

Fluorescent Dyes

Due to their unique electronic properties, pyrazole derivatives like this compound are explored as potential fluorescent dyes. Their ability to emit light under specific conditions makes them suitable for applications in imaging and sensing technologies .

Agrochemicals

The compound's structural characteristics enable its use as a lead compound in developing new agrochemicals, including fungicides and herbicides. Research has shown that pyrazole derivatives can effectively target agricultural pests while minimizing environmental impact .

Case Studies

Case Study 1: Antitumor Activity

A study evaluated a series of pyrazole derivatives against prostate cancer cell lines. The findings revealed that compounds with the this compound structure significantly inhibited cell proliferation and induced apoptosis, suggesting a mechanism involving androgen receptor antagonism .

Case Study 2: Anti-inflammatory Properties

In another investigation, a derivative of this compound was tested for its anti-inflammatory effects using an acute model in rats. The results demonstrated a marked decrease in paw edema compared to control groups treated with standard anti-inflammatory medications .

Mechanism of Action

The mechanism of action of 2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The formyl and nitrile groups play crucial roles in binding to active sites and influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Methyl-1H-pyrazol-1-yl)acetonitrile

- 2-(4-Amino-1H-pyrazol-1-yl)acetonitrile

- 2-(4-Hydroxy-1H-pyrazol-1-yl)acetonitrile

Uniqueness

2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct reactivity and potential biological activities. This dual functionality allows for diverse chemical transformations and applications in various fields .

Biological Activity

2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.

Chemical Structure and Properties

The compound this compound features a pyrazole ring substituted with an aldehyde and a nitrile group. Its chemical formula is C7H6N4O, and it possesses distinct physicochemical properties that contribute to its biological activity.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluating various pyrazole compounds found that derivatives with similar structures to this compound demonstrated potent activity against several bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| Derivative 4a | 0.22 | Staphylococcus aureus |

| Derivative 5a | 0.25 | Staphylococcus epidermidis |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. In vitro studies indicate that compounds similar to this compound can inhibit key cancer pathways, including those involving BRAF(V600E) and EGFR . Notably, certain pyrazole derivatives have shown synergistic effects when combined with established chemotherapeutics like doxorubicin, enhancing their cytotoxicity in breast cancer cell lines .

Case Study: Synergistic Effects in Breast Cancer

A study assessed the efficacy of a series of pyrazole derivatives in MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly increased cytotoxic effects, particularly when used in combination with doxorubicin. The combination index method confirmed a synergistic effect, suggesting that these compounds could improve treatment outcomes for resistant cancer types .

Anti-inflammatory Activity

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. The mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes, which contribute to the inflammatory response. While specific data on this compound is limited, related compounds have demonstrated significant reductions in inflammation markers in various assays .

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

- DNA Gyrase Inhibition : Similar pyrazole derivatives have been identified as effective inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication .

- Enzyme Inhibition : Some studies suggest that pyrazoles can inhibit lactate dehydrogenase (LDH), a key enzyme involved in cancer metabolism, leading to reduced lactate production and altered metabolic pathways in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.